3-Bromothieno[3,2-c]pyridine
Overview
Description
Synthesis Analysis
The synthesis of "3-Bromothieno[3,2-c]pyridine" involves innovative approaches that highlight the compound's accessibility for further chemical investigations. Boros and Kaldor (2015) presented a thermal synthesis method of "3-Bromothieno[3,2-c]pyridine-4-(5H)-one," a derivative, using a telescoped procedure with tributylamine that facilitates E/Z-isomerization of the intermediate vinyl isocyanate. This method not only reduces risks associated with traditional procedures but also lowers the temperature necessary for the overall process (Boros & Kaldor, 2015).
Molecular Structure Analysis
The molecular structure of "3-Bromothieno[3,2-c]pyridine" and its derivatives has been characterized through various spectroscopic techniques and computational studies. Ghiasuddin et al. (2018) conducted a combined experimental and computational study on related pyridine derivatives, providing insights into synthesis, spectroscopic characteristics, single crystal XRD, electronic, and nonlinear optical properties. This research contributes to understanding the molecular geometry, electronic transitions, and stability of the compound (Ghiasuddin et al., 2018).
Chemical Reactions and Properties
The reactivity and potential applications of "3-Bromothieno[3,2-c]pyridine" in synthetic chemistry are noteworthy. Lucas et al. (2015) described the first regioselective bromination of thieno[2,3-b]pyridine, demonstrating the compound's utility as a building block in drug discovery research due to its high yield and subsequent cross-coupling reactions (Lucas et al., 2015).
Physical Properties Analysis
The physical properties of "3-Bromothieno[3,2-c]pyridine" derivatives, such as crystalline structure and intermolecular interactions, are essential for understanding their behavior in various conditions. Rodi et al. (2013) explored the crystal and molecular structure of a closely related compound, highlighting the significance of π-π interactions and intermolecular hydrogen bonding in the crystal packing, which plays a crucial role in the compound's stability and solubility (Rodi et al., 2013).
Chemical Properties Analysis
The chemical properties of "3-Bromothieno[3,2-c]pyridine" derivatives, including their reactivity, stability, and potential as intermediates for further synthesis, are pivotal. For instance, the work by Begouin et al. (2013) on the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines through a methodology involving bromo(methylthio)pyridines as key precursors, showcases the versatility and reactivity of these compounds in creating structurally diverse and complex molecules (Begouin et al., 2013).
Scientific Research Applications
Synthesis and Chemical Properties
- Thermal Synthesis : 3-Bromothieno[3,2-c]pyridine-4-(5H)-one, a derivative, is synthesized from 3-(4-bromo-2-thienyl)-2-propenoic acid via a thermal benzo/heteropyridinone synthesis. This process uses tributylamine, facilitating E/Z-isomerization of intermediate vinyl isocyanate and lowering the temperature required for the thermal process (Boros & Kaldor, 2015).
Applications in Drug Discovery
- Building Block in Drug Discovery : 3-Bromothieno[3,2-c]pyridine derivatives have been identified as valuable building blocks in drug discovery, particularly through regioselective bromination, enabling subsequent cross-coupling reactions in the development of pharmacologically active compounds (Lucas et al., 2015).
Fluorescence Studies
- Fluorescence Behavior : Derivatives of 3-Bromothieno[3,2-c]pyridine have been synthesized and studied for their absorption emission properties and fluorescent quantum yield, showcasing their potential in applications that require fluorescence-based detection (Toche & Chavan, 2013).
Antitumor Activities
- Tumor Cell Growth Inhibition : Some derivatives of 3-Bromothieno[3,2-c]pyridine have shown potential in inhibiting tumor cell growth, impacting cell cycle distribution and inducing apoptosis in specific cancer cell lines. This highlights its potential in the development of new cancer therapies (Queiroz et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-bromothieno[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELJTKUDYYGBSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346426 | |
Record name | 3-Bromothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromothieno[3,2-c]pyridine | |
CAS RN |
28783-18-8 | |
Record name | 3-Bromothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromothieno[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.